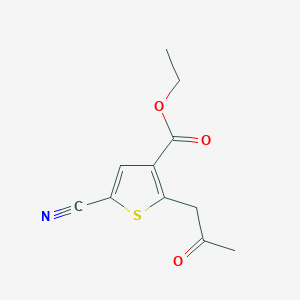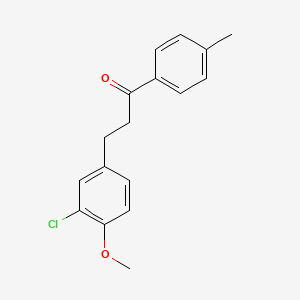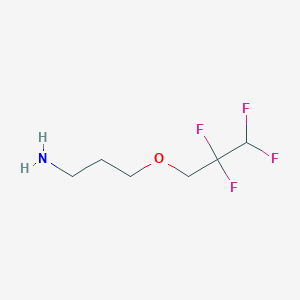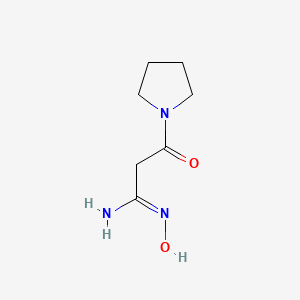![molecular formula C9H19NO2 B6352392 Methyl 3-[(2-methylpropyl)amino]butanoate CAS No. 168209-19-6](/img/structure/B6352392.png)
Methyl 3-[(2-methylpropyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(2-methylpropyl)amino]butanoate” is a chemical compound that belongs to the class of amine functionalized carboxylic acid esters. It has a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-[(2-methylpropyl)amino]butanoate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents .Physical And Chemical Properties Analysis
“Methyl 3-[(2-methylpropyl)amino]butanoate” is a chemical compound with a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Flavor and Fragrance Industry
Isobutyl isovalerate: contributes to the characteristic aroma and flavor of fruits. It falls under the category of volatile compounds, which include esters, alcohols, aldehydes, ketones, lactones, terpenoids, and apocarotenoids. In fruits, these compounds are synthesized via pathways involving lipids, amino acids, terpenoids, and carotenoids. The final diversity of volatiles arises from additional modification reactions such as acylation, methylation, oxidation/reduction, and cyclic ring closure .
Banana Flavor Evaluation
In the context of banana flavor, volatile components play a crucial role. Isobutyl isovalerate is an important indicator for evaluating banana flavor. Its pleasant odor contributes to the overall sensory experience of ripe bananas .
Eigenschaften
IUPAC Name |
methyl 3-(2-methylpropylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)6-10-8(3)5-9(11)12-4/h7-8,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUHRJSPBXNYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methylpropyl)amino]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)
![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)
![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

